molecular formula C21H21FN6O3 B2957209 1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 921501-80-6

1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2957209
CAS RN: 921501-80-6
M. Wt: 424.436
InChI Key: YSMHEBSAYRITOQ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.436. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Optimization of Inhibitors

Compounds with complex structures are often investigated for their potential as selective inhibitors for various kinases within the medical field. For example, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrates the process of optimizing chemical compounds for improved enzyme potency, aqueous solubility, and kinase selectivity. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential for therapeutic applications (G. M. Schroeder et al., 2009).

Synthesis and Characterization of New Compounds

Research on complex molecules often involves the synthesis and characterization of new compounds for potential pharmacological activities. For instance, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the process of creating new heterocyclic compounds with potential COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These studies involve detailed structural analysis through elemental and spectral analysis, demonstrating the intricacies involved in the synthesis of new pharmacologically active compounds (A. Abu‐Hashem et al., 2020).

Evaluation of Compounds for Antidiabetic Activity

The investigation of compounds for antidiabetic activity is another area of interest. The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, characterized by specific substitutions and modifications, highlight the ongoing search for new treatments for diabetes. These compounds were evaluated using the α-amylase inhibition assay, showing the importance of biochemical assays in determining the potential therapeutic benefits of new compounds (J. Lalpara et al., 2021).

properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O3/c1-2-31-18-8-6-16(7-9-18)27-13-14(10-20(27)29)21(30)23-12-19-24-25-26-28(19)17-5-3-4-15(22)11-17/h3-9,11,14H,2,10,12-13H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMHEBSAYRITOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

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